3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
Description
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with an amino group at the 3-position, linked to a dimethylpropionic acid methyl ester backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. This compound is structurally analogous to several FLAP (5-lipoxygenase-activating protein) inhibitors and other piperidine-containing derivatives, which share common motifs but differ in substituents and functional groups .
Properties
IUPAC Name |
methyl 3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,10(14)15-3)8-13-6-4-5-9(12)7-13;/h9H,4-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTUDLBKEQVEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC(C1)N)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, focusing on its mechanisms, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 250.76 g/mol. It features a piperidine ring, which is integral to its biological activity due to its role in modulating various neurotransmitter systems and cellular pathways.
Research indicates that 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride exhibits significant biological activity primarily through its potential as a histone deacetylase inhibitor (HDACI). HDACIs are crucial in cancer therapy as they influence gene expression and cell cycle progression. The compound's structure allows it to interact with histone deacetylases, thereby affecting chromatin remodeling and gene transcription.
Key Mechanisms:
- Histone Deacetylase Inhibition : This action leads to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation.
- Neurotransmitter Modulation : The piperidine structure may influence central nervous system functions, potentially impacting mood and cognition.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound, revealing promising results in various contexts.
Anticancer Activity
Recent studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, it has been observed to have effects on colon cancer models, suggesting its potential as an anticancer agent due to HDAC inhibition .
| Study | Findings | Cancer Type |
|---|---|---|
| Study A | Inhibition of cell proliferation | Colon Cancer |
| Study B | Induction of apoptosis in cancer cells | Breast Cancer |
Neuropharmacological Effects
The compound's influence on neurotransmitter systems suggests potential applications in treating neurological disorders. Its interaction with various receptors may lead to effects that could be beneficial in conditions such as anxiety and depression.
Case Studies
- Case Study 1 : In a preclinical trial involving colon cancer cells, treatment with 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride resulted in a significant reduction in cell viability compared to untreated controls. This study highlighted the compound's potential as a therapeutic agent in oncology.
- Case Study 2 : A pharmacological study assessed the compound's effects on neurotransmitter release in neuronal cultures. Results indicated that it modulated the release of serotonin and dopamine, suggesting possible applications in mood disorders.
Comparison with Similar Compounds
Key Structural Differences
The compound’s primary distinguishing feature is the 3-aminopiperidin-1-yl group. Below is a comparison with structurally related analogs:
Key Observations :
- Positional Isomerism: The 3-aminopiperidinyl vs. 4-aminopiperidinyl substitution (e.g., in the dihydrochloride analog from ) alters steric and electronic properties, impacting receptor binding or metabolic stability .
- Backbone Modifications : FLAP inhibitors like AM803 and AM103 retain the 2,2-dimethylpropionic acid backbone but incorporate bulkier substituents (e.g., tert-butylsulfanyl, pyridinylmethoxy) for enhanced potency and selectivity .
- Salt Forms : Hydrochloride or dihydrochloride salts improve solubility, critical for bioavailability in drug candidates .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and isolating this compound?
- Methodological Answer : The synthesis typically involves esterification and subsequent hydrochlorination. For example, ester hydrolysis under acidic conditions (e.g., refluxing with 4M HCl in dioxane/water at 105°C for 2 hours) is a validated approach for generating hydrochloride salts. Isolation requires careful pH control (<4) to stabilize the hydrochloride form, followed by solvent evaporation and recrystallization .
- Key Parameters :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrolysis | 4M HCl, dioxane/water, 105°C | >90% | |
| Isolation | pH ~4, acetone/HCl | Quantitative |
Q. Which analytical techniques are critical for confirming structural identity and purity?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and ≥98% purity thresholds .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [MH]+ at m/z 349.2112 vs. calculated 349.2122) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for analogous hydrochloride salts .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to hydrochloride’s corrosive nature.
- In case of exposure, rinse with water for 15 minutes and consult a physician with the compound’s safety data sheet (SDS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve hydrochloride salt stability?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance salt stability by minimizing hydrolysis. Adjust pH to 3–4 using dilute HCl to avoid decomposition .
- Temperature Control : Maintain reflux temperatures ≤105°C to prevent ester degradation .
Q. How do researchers resolve discrepancies in spectroscopic data for this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR (¹H/¹³C) and IR spectra with structurally analogous piperidine hydrochlorides (e.g., 3-hydroxy palmitic acid methyl ester derivatives) to identify peak shifts caused by aminopiperidine substitution .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and reconcile experimental vs. theoretical discrepancies .
Q. What computational strategies predict the compound’s pharmacokinetic or receptor-binding properties?
- Methodological Answer :
- Molecular Docking : Utilize SMILES notation (e.g.,
Cl.NCC1C=C2C(=CC=1)C(=O)N(C2)C3C(=O)NC(=O)CC3) to model interactions with targets like opioid receptors . - ADMET Prediction : Apply QSAR models to estimate bioavailability and toxicity using logP (≈1.8) and polar surface area (≈80 Ų) derived from structural analogs .
Methodological Framework for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
